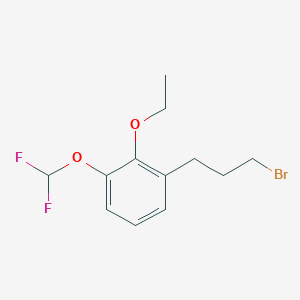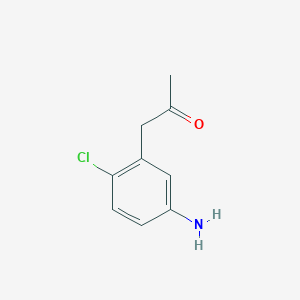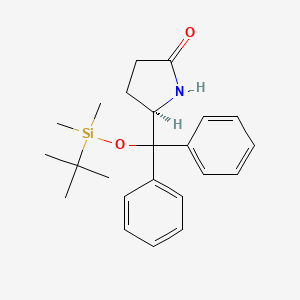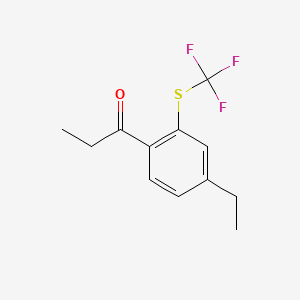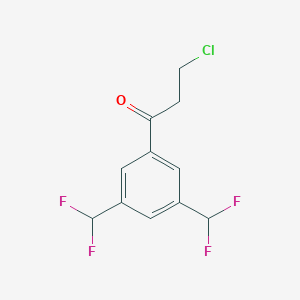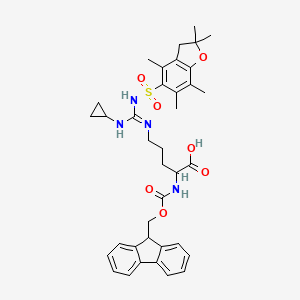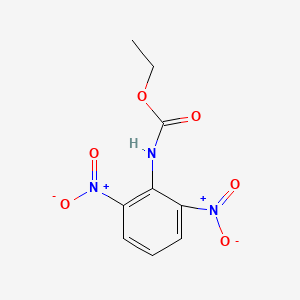
Ethyl (2,6-dinitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,6-dinitrophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further substituted with a 2,6-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,6-dinitrophenyl)carbamate typically involves the reaction of 2,6-dinitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then purified to obtain the final product. The reaction conditions generally include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the synthesis while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,6-dinitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl (2,6-diaminophenyl)carbamate.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted carbamates with varying functional groups.
Scientific Research Applications
Ethyl (2,6-dinitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmacological agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2,6-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl (2,6-dinitrophenyl)carbamate is unique due to the presence of the 2,6-dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other carbamates that lack such substitution, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
100663-79-4 |
|---|---|
Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
ethyl N-(2,6-dinitrophenyl)carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-2-18-9(13)10-8-6(11(14)15)4-3-5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
PUHVPYFHXDBIAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


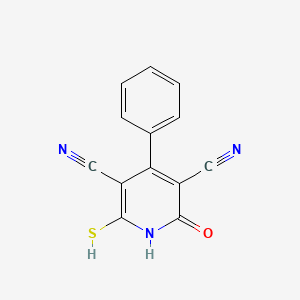
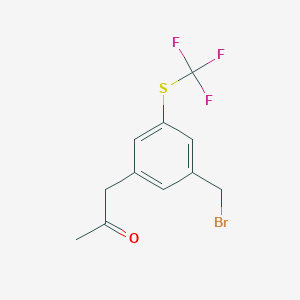
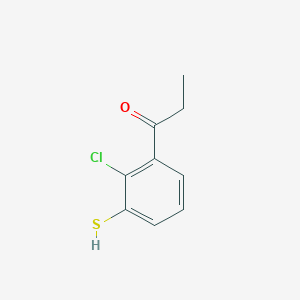
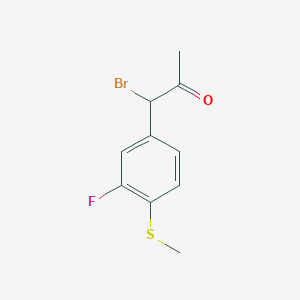
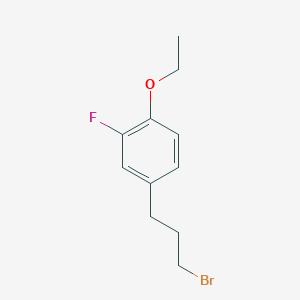

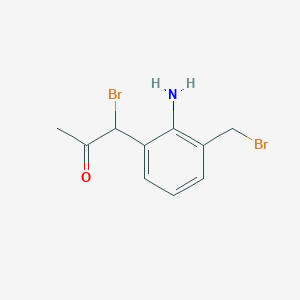
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
